molecular formula C21H17FN4O2 B6493062 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide CAS No. 955801-87-3

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide

Katalognummer B6493062
CAS-Nummer: 955801-87-3
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: GBNXHZITTYLIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (FMPP) is an organic compound belonging to the class of pyridazines and is an important molecule in the field of medicinal chemistry. FMPP has been studied extensively for its potential applications in medical research, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has been studied extensively for its potential applications in medical research. This compound has been found to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties, and has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. This compound has also been studied as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer's disease. In addition, this compound has been studied as a potential therapeutic agent for the treatment of cardiovascular and metabolic diseases.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two important enzymes involved in inflammation and the production of pro-inflammatory mediators. This compound has also been found to inhibit the production of nitric oxide (NO) by the enzyme nitric oxide synthase (NOS). This compound has also been found to modulate the activity of several transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. This compound has been found to inhibit the production of pro-inflammatory mediators, including prostaglandins and leukotrienes, by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the production of nitric oxide (NO) by the enzyme nitric oxide synthase (NOS). This compound has also been found to modulate the activity of several transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has several advantages for use in laboratory experiments. This compound is relatively stable and can be stored at room temperature for up to a year. In addition, this compound can be synthesized in a variety of methods, including condensation reactions and reactions in the presence of a base and a catalytic amount of pyridine. However, this compound can be toxic in high concentrations and should be handled with care.

Zukünftige Richtungen

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has been studied extensively for its potential applications in medical research, and its mechanism of action and biochemical and physiological effects have been studied in detail. However, further research is needed to fully understand the potential therapeutic applications of this compound. Future research should focus on exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. Additionally, further research should be conducted to explore the potential of this compound as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, and cardiovascular and metabolic diseases.

Synthesemethoden

2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide can be synthesized by a variety of methods, including the condensation reaction of 4-fluorophenylacetic acid with 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenylhydrazine in the presence of pyridine and a base. The reaction proceeds in the presence of a catalytic amount of anhydrous potassium carbonate, and the product is obtained in good yield. Other methods for the synthesis of this compound involve the reaction of 4-fluorophenylacetic acid with 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenylhydrazine in the presence of a base such as potassium carbonate, or the reaction of 4-fluorophenylacetic acid with 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenylhydrazine in the presence of a base such as potassium carbonate in the presence of a catalytic amount of pyridine.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-28-21-11-10-19-24-18(13-26(19)25-21)15-4-8-17(9-5-15)23-20(27)12-14-2-6-16(22)7-3-14/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNXHZITTYLIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.